
Hafnium (IV) chloride
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Overview
Description
Hafnium(IV) chloride (HfCl₄) is a colorless, hygroscopic solid with the formula HfCl₄. It sublimes at 317°C under ambient pressure and melts at 432°C under 33 atm . Structurally, it adopts a monoclinic crystal system and reacts vigorously with water to generate hydrochloric acid (HCl), necessitating careful handling .
Scientific Research Applications
Catalytic Applications
Hafnium (IV) chloride as a Catalyst
This compound is a highly effective Lewis acid and serves as a precursor for catalysts in several chemical reactions:
- Ziegler-Natta Polymerization : HfCl₄ is utilized in the polymerization of alkenes, particularly propylene. It forms highly active catalysts that enhance the polymerization process, yielding polymers with desirable properties. The typical catalyst derived from HfCl₄ is tetrabenzylhafnium .
- Organic Synthesis : HfCl₄ has been shown to improve the efficiency of various organic reactions. For example, it facilitates the alkylation of ferrocene more effectively than aluminum trichloride due to its larger size, which reduces its tendency to complex with ferrocene . Additionally, it enhances the rate and selectivity of 1,3-dipolar cycloadditions, making it superior to other Lewis acids in specific reactions involving aldoximes .
Case Study: Activation of Organic Reactions
A study demonstrated that using this compound in organic syntheses resulted in higher yields and better control over product formation compared to traditional Lewis acids. The increased efficiency was attributed to the unique properties of hafnium as a catalyst .
Microelectronics
Chemical Vapor Deposition and Atomic Layer Deposition
This compound has been considered for use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing hafnium dioxide (HfO₂) and hafnium silicate films. These materials are essential as high-k dielectrics in modern integrated circuits .
However, due to its relatively low volatility and corrosive byproducts (hydrochloric acid), this compound has been largely replaced by metal-organic precursors like tetrakis(ethylmethylamino)hafnium for these applications .
Materials Science
Synthesis of Hafnium-Based Nanoparticles
Recent research has explored the use of this compound in synthesizing hafnium dioxide nanoparticles for applications such as tumor monitoring. The nanoparticles demonstrate potential in biomedical applications due to their biocompatibility and ability to enhance imaging techniques .
Table 1: Summary of this compound Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Catalysis | Ziegler-Natta Polymerization | High activity and selectivity |
Organic synthesis | Improved reaction yields | |
Microelectronics | CVD/ALD for high-k dielectrics | Essential for modern electronics |
Materials Science | Synthesis of nanoparticles | Potential in biomedical imaging |
Toxicological Studies
Impact on Biological Systems
Recent studies have investigated the toxicological effects of this compound on biological systems. One notable study found that exposure to HfCl₄ negatively affects sperm motility and viability in vitro, suggesting potential risks associated with instruments containing this compound .
Table 2: Toxicological Findings on this compound
Concentration (mg/ml) | Total Motile Sperm Count (%) | Observations |
---|---|---|
Control | 73.55 ± 4.99 | Baseline motility |
2 | 51.90 ± 3.04 | Significant decrease from control |
4 | 22.30 ± 6.71 | Severe reduction in motility |
Chemical Reactions Analysis
Hydrolysis and Oxychloride Formation
Hafnium(IV) chloride (HfCl₄) readily hydrolyzes in water to form hafnium oxychloride and hydrogen chloride:
HfCl4+H2O→HfOCl2+2HCl
This reaction leads to contaminated aged samples due to the formation of oxychlorides, which are also colorless .
Complexation with Organic Ligands
-
THF Complexation : HfCl₄ reacts with tetrahydrofuran (THF) to form a soluble monomeric complex:
HfCl4+2OC4H8→HfCl4(OC4H8)2
This complex is soluble in organic solvents, facilitating further reactions . -
Grignard Reagents : HfCl₄ undergoes metathesis with Grignard reagents (e.g., benzyl magnesium chloride) to form organohafnium compounds:
4C6H5CH2MgCl+HfCl4→(C6H5CH2)4Hf+4MgCl2 -
Sodium Cyclopentadienide : Reaction with sodium cyclopentadienide yields hafnocene dichloride:
2NaC5H5+HfCl4→(C5H5)2HfCl2+2NaCl
Reduction Reactions
HfCl₄ is difficult to reduce, but in the presence of phosphine ligands (e.g., P(C₂H₅)₃) and potassium-sodium alloy, it forms a dihafnium complex:
2HfCl4+2K+4P(C2H5)3→Hf2Cl6[P(C2H5)3]4+2KCl
The product is a deep green, diamagnetic edge-shared bioctahedral complex .
Polyaminoacetate Complex Formation
HfCl₄ reacts with polyaminoacetates (e.g., NTA, DTPA) to form complexes like [HfY]⁴⁺:
HfCl4+Yx−→[HfY]4+x+4Cl−
Hydrolysis and precipitation of Hf(IV) hydroxides complicate these reactions, requiring controlled pH and ligand deprotonation .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing HfCl₄, and how do reaction conditions influence purity?
HfCl₄ is typically synthesized via chlorination of hafnium dioxide (HfO₂) with carbon tetrachloride (CCl₄) or chlorine gas (Cl₂) in the presence of carbon. Key methods include:
- Method 1 : HfO₂ + 2Cl₂ + C → HfCl₄ + 2CO (requires temperatures >450°C) .
- Method 2 : Direct reaction of HfO₂ with CCl₄ at elevated temperatures .
- Method 3 : Chlorination of metallic hafnium at 300–500°C . Critical factors : Temperature, gas flow rate, and carbon ratio affect yield and purity. Sublimation at 317°C under vacuum is recommended for purification .
Table 1: Comparison of Synthesis Methods
Method | Temperature (°C) | Yield (%) | Purity Control |
---|---|---|---|
HfO₂ + Cl₂ + C | 450–700 | 85–90 | Requires post-synthesis sublimation |
HfO₂ + CCl₄ | 500–600 | 75–80 | Sensitive to moisture |
Metallic Hf + Cl₂ | 300–500 | >95 | High-purity Hf required |
Q. What safety protocols are essential for handling HfCl₄ in the laboratory?
HfCl₄ is hygroscopic, reacts violently with water, and causes severe skin/eye irritation. Key precautions:
- Handling : Use inert atmosphere (argon/glovebox), dry solvents, and moisture-free glassware .
- PPE : Acid-resistant gloves, face shields, and lab coats .
- Storage : Hermetically sealed containers in dry, ventilated areas .
Q. How are key physical properties (e.g., melting point) of HfCl₄ determined experimentally?
Reported melting points vary (319–432°C) due to measurement conditions:
- Atmospheric pressure : Sublimes at 317°C; melting occurs at 432°C under 33 atm .
- Purity : Impurities (e.g., HfOCl₂) lower observed melting points . Recommended techniques : Differential scanning calorimetry (DSC) under controlled pressure .
Table 2: Physical Properties of HfCl₄
Advanced Research Questions
Q. How do structural differences (gas vs. solid phase) impact HfCl₄’s reactivity in organometallic synthesis?
- Gas phase : Monomeric tetrahedral structure enhances Lewis acidity, facilitating ligand substitution .
- Solid phase : Polymeric structure with halide bridging reduces reactivity. Characterization tools :
- XRD : Resolves solid-state polymeric chains .
- Raman spectroscopy : Identifies Hf–Cl vibrational modes (300–400 cm⁻¹) .
Q. What mechanisms explain HfCl₄’s catalytic efficiency in Diels-Alder and esterification reactions?
- Lewis acidity : Hf⁴⁺ polarizes carbonyl groups, accelerating nucleophilic attack .
- Coordination geometry : Tetrahedral geometry optimizes substrate binding . Methodological validation :
- Kinetic studies (e.g., monitoring reaction rates via NMR) under anhydrous conditions .
- Compare turnover numbers (TON) with other metal halides (e.g., ZrCl₄) .
Q. How can researchers address contradictions in reported HfCl₄ solubility and hydrolysis rates?
Discrepancies arise from:
- Moisture exposure : Hydrolysis to HfOCl₂ in humid environments .
- Solvent purity : Traces of water in MeOH/acetone alter solubility . Mitigation strategies :
- Karl Fischer titration to verify solvent dryness .
- In situ IR spectroscopy to monitor hydrolysis intermediates .
Q. What strategies minimize HfCl₄’s hydrolysis during nanoparticle synthesis (e.g., HfC)?
- Inert atmosphere : Schlenk line or glovebox techniques .
- Surface functionalization : Amino groups stabilize HfC nanoparticles via electrostatic interactions .
- Stoichiometric control : Excess chloride ligands suppress hydrolysis .
Q. How do ionic radii and bond strength (Hf–Cl vs. Zr–Cl) influence HfCl₄’s stability?
- Ionic radii : Hf⁴⁺ (0.71 Å) vs. Zr⁴⁺ (0.72 Å) explains similar but distinct bond lengths .
- Bond strength : Higher lattice energy in HfCl₄ due to smaller ionic radius . Validation : Compare thermal decomposition temperatures (TGA) of HfCl₄ and ZrCl₄ .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting catalytic activities for HfCl₄ in polymerization?
- Impurity effects : Residual HfO₂ inhibits chain propagation .
- Solvent choice : THF enhances activity vs. chlorinated solvents . Resolution : Replicate experiments using sublimed HfCl₄ and standardized solvents .
Q. How can researchers reconcile discrepancies in HfCl₄’s toxicity profiles?
Comparison with Similar Compounds
Comparison with Similar Compounds
Zirconium(IV) Chloride (ZrCl₄)
Similarities :
- Chemical Behavior : Due to the lanthanide contraction, Hf⁴⁺ (0.78 Å) and Zr⁴⁺ (0.79 Å) have nearly identical ionic radii, leading to analogous reactivity .
- Synthesis of Metal Complexes : Both serve as precursors for alkoxides (e.g., Zr(OtBu)₄ and Hf(OtBu)₄) via similar amine/alcohol reactions .
- Catalytic Roles : ZrCl₄ and HfCl₄ are interchangeable in some Lewis acid-catalyzed reactions, though HfCl₄ shows superior efficiency in acetalization .
Differences :
- Nuclear Applications : ZrCl₄-derived zirconium must be Hf-free (<50 ppm) for nuclear reactor use, necessitating solvent extraction from chloride solutions (e.g., Aliquat 336 achieves 99.8% recovery) .
- Thermal Stability : HfCl₄ requires higher temperatures (>300°C) for HfO₂ deposition compared to ZrCl₄ .
Table 1: Physical and Chemical Properties
Property | HfCl₄ | ZrCl₄ |
---|---|---|
Melting Point (°C) | 432 (at 33 atm) | 437 (sublimes) |
Sublimation Temp (°C) | 317 | 331 |
Hydrolysis Product | HCl | HCl |
Ionic Radius (Å) | 0.78 | 0.79 |
Titanium(IV) Chloride (TiCl₄)
Contrasts :
- Physical State : TiCl₄ is a liquid at room temperature, whereas HfCl₄ and ZrCl₄ are solids .
- Reactivity: TiCl₄ is more electrophilic, widely used in Ziegler-Natta polymerization, while HfCl₄ specializes in niche organometallic syntheses .
- Thermal Stability : TiCl₄ decomposes at lower temperatures (136°C sublimation) compared to HfCl₄ .
Tantalum(V) Chloride (TaCl₅) and Niobium(V) Chloride (NbCl₅)
Properties
Molecular Formula |
Cl4Hf |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
hafnium(4+);tetrachloride |
InChI |
InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 |
InChI Key |
PDPJQWYGJJBYLF-UHFFFAOYSA-J |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4] |
Origin of Product |
United States |
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